OL-135
Overview
Description
OL-135 is a central nervous system (CNS) penetrant, highly potent, and selective reversible inhibitor of fatty acid amide hydrolase (FAAH). This compound exhibits analgesic pharmacology in various animal models without the motor impairment associated with direct cannabinoid receptor type 1 (CB1) agonism .
Preparation Methods
The synthetic route for OL-135 involves the formation of a 1-oxo-1-[5-(2-pyridyl)oxazol-2-yl]-7-phenylheptane structure. The empirical formula for this compound is C21H22N2O2, and its molecular weight is 334.41 g/mol . The compound is typically synthesized in a laboratory setting, and the process involves multiple steps, including the formation of oxazole and pyridine rings, followed by their coupling with a heptanone chain .
Chemical Reactions Analysis
OL-135 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
OL-135 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of FAAH and its effects on the endocannabinoid system.
Biology: Helps in understanding the role of FAAH in various biological processes, including pain modulation and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating pain, anxiety, and other CNS disorders.
Industry: Utilized in the development of new analgesic drugs and other therapeutic agents
Mechanism of Action
OL-135 exerts its effects by selectively inhibiting FAAH, an enzyme responsible for the degradation of fatty acid amides, including anandamide. By inhibiting FAAH, this compound increases the levels of anandamide, which in turn enhances its analgesic and hypothermic activities. This inhibition is reversible and does not affect CB1, CB2, or opioid receptors .
Comparison with Similar Compounds
OL-135 is unique compared to other FAAH inhibitors due to its high potency, selectivity, and CNS penetration. Similar compounds include:
URB597: Another FAAH inhibitor with similar applications but different chemical structure.
PF-04457845: A potent and selective FAAH inhibitor with distinct pharmacokinetic properties.
LEI-401: A reversible FAAH inhibitor with different molecular targets
This compound stands out due to its ability to provide analgesic effects without motor impairment, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
OL-135 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. The inhibition of FAAH by this compound has been shown to have significant biological effects, particularly in the context of pain modulation and anxiety. This article reviews various studies that highlight the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound exerts its effects primarily through the inhibition of FAAH, leading to increased levels of anandamide in the central nervous system (CNS). Anandamide is known to interact with cannabinoid receptors (CB1 and CB2) and has been implicated in various physiological processes, including pain perception and mood regulation.
- Analgesic Effects : In animal models, this compound has demonstrated significant analgesic properties. For instance, in studies involving rats subjected to spinal nerve ligation (SNL) and mild thermal injury (MTI), this compound reversed mechanical allodynia—a condition where normally non-painful stimuli become painful . The effective dose (ED50) for this compound was determined to be between 6 and 9 mg/kg, with plasma concentrations correlating with its analgesic efficacy .
- Role of Cannabinoid Receptors : The analgesic effects of this compound are mediated through both CB1 and CB2 receptors. In the SNL model, coadministration with the selective CB2 antagonist SR144528 blocked the analgesic effect, indicating a role for CB2 receptors in this context . Conversely, in the MTI model, naloxone—a mu-opioid receptor antagonist—was found to block the analgesic effects, suggesting a complex interplay between cannabinoid and opioid systems .
Table 1: Summary of Key Studies on this compound
Case Studies
A notable case study examined the impact of this compound on fear conditioning in rats. The study found that low doses (5.6 mg/kg) disrupted contextual fear conditioning but did not affect auditory fear responses. This indicates that this compound may selectively influence certain types of memory processing related to anxiety and fear .
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound have been characterized by its rapid absorption and distribution within the CNS. Studies indicate that peak plasma concentrations occur approximately 30 minutes post-administration, correlating with observed behavioral effects . Safety assessments have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects reported in preclinical trials.
Properties
IUPAC Name |
7-phenyl-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)heptan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c24-19(14-7-2-1-4-10-17-11-5-3-6-12-17)21-23-16-20(25-21)18-13-8-9-15-22-18/h3,5-6,8-9,11-13,15-16H,1-2,4,7,10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOIOIGZFHGSMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NC=C(O2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681135-77-3 | |
Record name | OL-135 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681135773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OL-135 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC2J8K4ARH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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